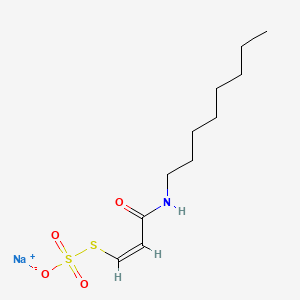
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate typically involves a multi-step process. One common method includes the reaction of octylamine with an appropriate acylating agent to form an intermediate amide. This intermediate is then reacted with a thiosulphate source under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maximizing production efficiency and minimizing waste.
化学反应分析
Types of Reactions
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate undergoes various chemical reactions, including:
Oxidation: The thiosulphate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced under specific conditions to yield thiols or other reduced sulfur species.
Substitution: The octylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while substitution reactions can produce a range of substituted amides or thiosulphates.
科学研究应用
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is employed in various industrial processes, such as the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate involves its interaction with molecular targets through its functional groups. The thiosulphate group can donate sulfur atoms, facilitating the conversion of certain substrates. The octylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability.
相似化合物的比较
Similar Compounds
Sodium thiosulphate: A simpler compound with similar sulfur-donating properties but lacking the octylamino and propenyl groups.
Octylamine derivatives: Compounds with similar alkylamine structures but different functional groups, leading to varied reactivity and applications.
Thioesters: Compounds containing sulfur and carbonyl groups, often used in similar synthetic and industrial applications.
Uniqueness
Sodium (Z)-S-(3-(octylamino)-3-oxo-1-propenyl) thiosulphate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
63693-67-4 |
|---|---|
分子式 |
C11H20NNaO4S2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
sodium;1-[[(Z)-3-sulfonatosulfanylprop-2-enoyl]amino]octane |
InChI |
InChI=1S/C11H21NO4S2.Na/c1-2-3-4-5-6-7-9-12-11(13)8-10-17-18(14,15)16;/h8,10H,2-7,9H2,1H3,(H,12,13)(H,14,15,16);/q;+1/p-1/b10-8-; |
InChI 键 |
HYQSMSAETKNXMP-DQMXGCRQSA-M |
手性 SMILES |
CCCCCCCCNC(=O)/C=C\SS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CCCCCCCCNC(=O)C=CSS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


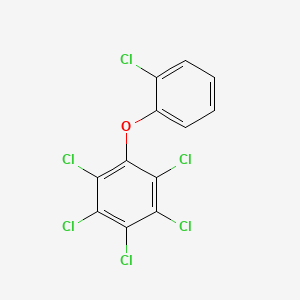




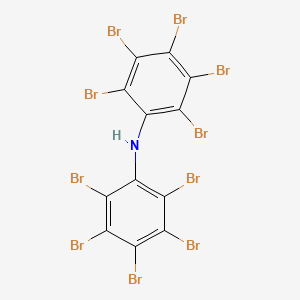
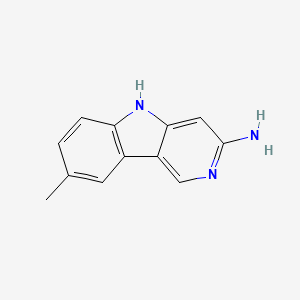
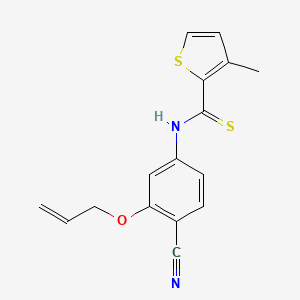
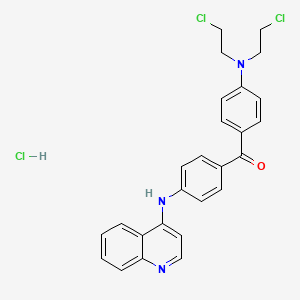
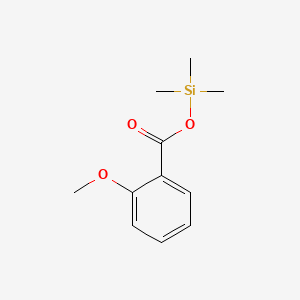


![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)

